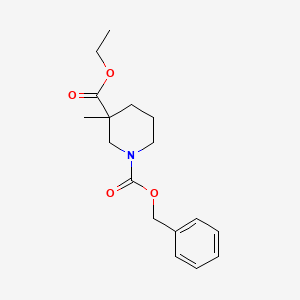

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARWSFILDKQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704877 | |

| Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664364-60-7 | |

| Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

This compound can be synthesized through various methods, typically involving the reaction of 3-methylpiperidine with benzyl chloroformate. The synthesis is generally conducted under controlled conditions to ensure high yield and purity. The reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, which could lead to therapeutic effects in various conditions.

Pharmacological Applications

Research has indicated that this compound may exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can exhibit significant antibacterial properties against various pathogens.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Studies : In vitro tests revealed that related piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .

- Neuroprotective Research : A study focused on piperidine derivatives indicated that they could protect neuronal cells from oxidative stress-induced apoptosis, indicating a possible neuroprotective role .

- Inflammation Models : In animal models of inflammation, piperidine derivatives demonstrated the ability to reduce markers of inflammation significantly .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

BEMP is being investigated for its potential therapeutic applications due to its interaction with biological targets:

- Enzyme Inhibition : Studies suggest that BEMP may act as an inhibitor for certain kinases, which are pivotal in cellular signaling pathways. This property could be leveraged in developing treatments for cancers and other diseases linked to aberrant kinase activity .

- Analgesic Properties : Preliminary research indicates that BEMP exhibits analgesic effects, making it a candidate for pain management therapies .

Biological Studies

The compound's interactions with various biological receptors are under exploration:

- Receptor Modulation : BEMP has shown promise in modulating neurotransmitter receptors, which could have implications for treating neurological disorders such as depression or anxiety .

- Cellular Mechanisms : Investigations into its mechanism of action reveal that BEMP may influence cellular pathways related to inflammation and metabolic processes .

Organic Synthesis

BEMP serves as an important intermediate in the synthesis of more complex organic molecules:

- Reagent in Chemical Reactions : It is utilized in various organic transformations, aiding in the development of new compounds with potential pharmaceutical applications .

- Building Block for Novel Compounds : Researchers are exploring its use as a building block for synthesizing novel piperidine derivatives that may exhibit enhanced biological activities.

Case Study 1: Pain Management

In a recent study, BEMP was evaluated for its analgesic properties in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a topical anesthetic agent during medical procedures .

Case Study 2: Kinase Inhibition

Another investigation focused on BEMP's role as a kinase inhibitor. The study demonstrated that BEMP effectively inhibited CHK1 and CHK2 kinases involved in DNA damage response pathways, indicating its potential utility in cancer therapeutics .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

Ester Group Variations :

- Benzyl vs. tert-Butyl : Benzyl esters (e.g., target compound) offer moderate lipophilicity and are common in prodrug design. In contrast, tert-butyl esters (e.g., CAS 2306253-91-6) improve metabolic resistance but may hinder solubility .

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 1095010-45-9) slightly increase hydrophobicity compared to methyl esters, affecting membrane permeability .

- Ring Modifications: Piperidine vs. Pyrrolidine: Piperidine derivatives (6-membered rings) generally exhibit lower ring strain and greater conformational flexibility than pyrrolidine analogs (5-membered rings), influencing receptor binding . Additional substituents, such as 6-methyl (CAS 1269755-57-8), further restrict ring mobility .

Functional Groups :

Research Findings

- Stability: tert-Butyl esters (CAS 2306253-91-6) demonstrate superior stability in acidic conditions compared to benzyl esters, as noted in HRMS and NMR studies .

- Solubility : Hydroxylated derivatives (CAS 1095010-45-9) show improved aqueous solubility, as evidenced by chromatographic retention times .

- Reactivity : The absence of a 3-methyl group (CAS 310454-53-6) correlates with faster ester hydrolysis in enzymatic assays .

Vorbereitungsmethoden

Synthesis via Aminopyridine and Lithium Aluminium Hydride Reduction

Another method involves:

- Starting from aminopyridine derivatives

- Reaction with methyl carbonate under basic conditions to form carbamate intermediates

- Reduction with lithium aluminium hydride (LiAlH4) to form amino-piperidine intermediates

- Quaternization with alkyl bromides to form pyridinium salts

- Final reduction with sodium borohydride and acid salt formation

Reaction Conditions Summary:

| Step | Reagents & Conditions | Molar Ratios | Temperature | Solvent Load | Yield/Selectivity |

|---|---|---|---|---|---|

| 1 | Aminopyridine + potassium tert-butoxide + methyl carbonate | 1:1-3:1-2 | 0–30°C | 5–20× weight aminopyridine | Formation of carbamate intermediate |

| 2 | LiAlH4 reduction | 1:2–4 | 10–70°C | 5–15× weight intermediate | Reduction to amino compound |

| 3 | Reaction with alkyl bromide (e.g., cylite) | 1:1–3 | Ambient | 5–15× weight amino compound | Formation of pyridinium bromide salt |

| 4 | NaBH4 reduction and hydrochloride salt formation | 1:2–4 | 30–78°C | 5–15× weight pyridinium salt | Final product with cis-selectivity up to 28:1 |

This method avoids multi-step pyridine ring reductions and reductive aminations separately, improving synthesis efficiency and cis/trans selectivity.

Enzymatic and Stereoselective Reductions for Chiral Piperidines

For stereochemically pure piperidine dicarboxylates, biocatalytic reductions have been employed:

- Baker's yeast reduction of keto-piperidine dicarboxylates

- Enzymatic reductions yielding high diastereomeric excess (>99% d.e.) and enantiomeric excess (>87% e.e.)

- Subsequent chemical transformations to introduce benzyl and alkyl substituents

This approach is valuable for preparing optically active 1,3-dicarboxylate piperidines with controlled stereochemistry.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Pyridinium Salt Reduction | 4-methylpyridine + benzyl chloride | NaBH4, m-CPBA, TFA | 0–90°C, EtOH, DCM | 85–90% | Moderate | High yield, straightforward | Requires multiple purification steps |

| Aminopyridine + LiAlH4 Reduction | Aminopyridine + methyl carbonate | LiAlH4, NaBH4, alkyl bromide | 0–78°C, aprotic solvents | Not specified, high | cis/trans up to 28:1 | Efficient, fewer steps | Use of pyrophoric LiAlH4 |

| Enzymatic Reduction | Keto-piperidine dicarboxylate | Baker's yeast | Ambient, aqueous | 74–81% | >99% d.e., >87% e.e. | High stereoselectivity | Limited scale, longer reaction times |

Research Findings and Notes

The use of lithium aluminium hydride (LiAlH4) reduction in aprotic solvents is critical for the efficient conversion of carbamate intermediates to amino-piperidines, improving overall yield and selectivity.

Sodium borohydride (NaBH4) reduction of pyridinium salts in alcoholic solvents is a mild and effective method to obtain the piperidine ring system with benzyl substitution.

Epoxidation of tetrahydropyridines using m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions allows for selective functionalization, which can be leveraged for further ring-opening and substitution reactions.

Enzymatic reductions provide a stereoselective route to chiral piperidine derivatives, which is important for pharmaceutical applications requiring enantiomerically pure compounds.

Avoidance of highly hazardous reagents such as hydrazine and the use of mild reaction conditions enhance the industrial applicability of these methods.

Q & A

Q. How can researchers assess the environmental impact of accidental releases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.